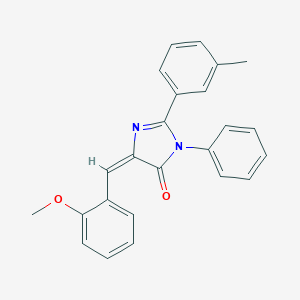![molecular formula C18H19FN2O4S B422005 N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422005.png)
N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorophenyl group, a morpholinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form N-(2-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with 2-(4-morpholinyl)-2-oxoethyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- N-(2-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Uniqueness
N-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C18H19FN2O4S |
|---|---|
Molecular Weight |
378.4g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H19FN2O4S/c19-16-8-4-5-9-17(16)21(14-18(22)20-10-12-25-13-11-20)26(23,24)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
MDLSAWAYDVYVKH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-methylphenyl)acetohydrazide](/img/structure/B421922.png)

![4-(3-chlorophenyl)-N-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421927.png)
![N-(3-methoxyphenyl)-4-(3-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421928.png)

![4-(3,4-dichlorophenyl)-N-(3-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421931.png)
![4-(2-bromophenyl)-N-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421932.png)
![N-(1-naphthyl)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421933.png)
![N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421938.png)
![N-(3-chloro-2-methylphenyl)-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421939.png)

![N-(3-chloro-2-methylphenyl)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421942.png)
![methyl 4-{8-[(4-methoxyanilino)sulfonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl}benzoate](/img/structure/B421943.png)
![N-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B421945.png)
